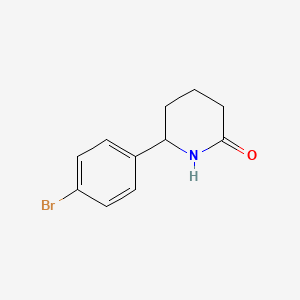

6-(4-Bromophenyl)piperidin-2-one

Description

Overview of Lactam Chemistry and its Role in Synthetic Organic Methodologies

Lactams, which are cyclic amides, are a cornerstone of organic synthesis. wikipedia.org Their importance is underscored by their presence in a vast array of natural products and pharmaceuticals, most notably the β-lactam antibiotics like penicillin. nih.gov The inherent ring strain in smaller lactams, such as β-lactams, makes them valuable synthetic intermediates for ring-opening reactions, providing access to a variety of nitrogen-containing compounds. nih.gov Larger ring systems, like the δ-lactam core of piperidin-2-ones, offer a more stable yet functionalizable scaffold. The synthesis of lactams can be achieved through various methods, including the acid-catalyzed Beckmann rearrangement of oximes, the Schmidt reaction of cyclic ketones with hydrazoic acid, and the cyclization of amino acids. wikipedia.orgbyjus.com The lactam-lactim tautomerism, where the amide proton can shift to the carbonyl oxygen to form a cyclic imidic acid, is another key feature of their chemistry. wikipedia.org

Importance of Piperidinone Scaffolds in Advanced Chemical Synthesis

The piperidine (B6355638) ring is a widespread structural motif in numerous natural products and pharmaceutical agents. nih.govacs.org Consequently, piperidinones, which are oxidized derivatives of piperidines, serve as crucial advanced intermediates in the synthesis of these complex molecules. acs.org The 6-substituted piperidin-2-one framework, in particular, is a substructural unit of barbiturates and glutarimides and is a key intermediate for the synthesis of aminopentanoic acids. acs.org The development of methods to synthesize chirally enriched piperidinones is an active area of research, as the stereochemistry of substituents on the piperidine ring can significantly impact biological activity. nih.govnih.gov The versatility of the piperidinone scaffold allows for a range of chemical modifications, including α-amidoalkylation, enolate and homoenolate alkylations, and manipulation of the amide carbonyl group, making it a powerful tool for generating molecular diversity. acs.orgacs.org

Structural Classification and Nomenclature of 6-Arylpiperidin-2-ones

6-Arylpiperidin-2-ones are a subclass of δ-lactams, which are six-membered cyclic amides. byjus.com The nomenclature indicates a piperidin-2-one ring system, where the carbonyl group is at the 2-position. The "6-aryl" designation specifies that an aromatic ring is attached to the 6-position of the piperidine ring, which is the carbon atom adjacent to the nitrogen atom. In the case of 6-(4-bromophenyl)piperidin-2-one, the aryl group is a phenyl ring substituted with a bromine atom at the para- (4-) position.

Rationale for Research Focus on this compound as a Model System

The compound this compound is a particularly valuable model system in synthetic chemistry for several reasons. The presence of the bromophenyl group provides a versatile handle for a wide range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, Sonogashira, and Buchwald-Hartwig aminations. These reactions allow for the introduction of a diverse array of substituents at the para-position of the phenyl ring, enabling the synthesis of a library of derivatives from a common intermediate. This is a powerful strategy in medicinal chemistry for exploring structure-activity relationships.

Furthermore, the chiral center at the 6-position makes it an excellent substrate for studying and developing asymmetric synthetic methodologies. The ability to control the stereochemistry at this position is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. The synthesis of this compound itself can be a benchmark for new enantioselective catalytic methods. nih.gov Its structure is a key building block for developing drugs targeting neurological disorders and compounds with potential anticancer properties. myskinrecipes.com

Structure

3D Structure

Properties

IUPAC Name |

6-(4-bromophenyl)piperidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12BrNO/c12-9-6-4-8(5-7-9)10-2-1-3-11(14)13-10/h4-7,10H,1-3H2,(H,13,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFPGNDANMWJZEN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC(=O)C1)C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

254.12 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 6 4 Bromophenyl Piperidin 2 One

Retrosynthetic Analysis of the 6-Arylpiperidin-2-one Core

Retrosynthetic analysis is a problem-solving technique for planning organic syntheses by transforming a target molecule into simpler precursor structures. amazonaws.comyoutube.com For the 6-arylpiperidin-2-one scaffold, two primary disconnections are considered logical starting points for analysis.

Amide Bond Disconnection (N1-C2): The most apparent disconnection is that of the amide bond within the lactam ring. amazonaws.com This is a reliable and common strategy in amide synthesis. This break transforms the cyclic amide into a linear δ-amino carboxylic acid. For the target molecule, this leads to 5-amino-5-(4-bromophenyl)pentanoic acid as the key precursor. This precursor can then be cyclized in a forward sense to form the desired δ-lactam ring.

Carbon-Carbon Bond Disconnection (C6-Aryl): An alternative disconnection breaks the bond between the C6 of the piperidinone ring and the bromophenyl group. This approach suggests building the aryl substituent onto a pre-formed piperidinone ring. This pathway leads to a piperidin-2-one synthon (an idealized fragment) and a 4-bromophenyl synthon. In a practical synthesis, this could translate to the reaction of a piperidin-2-one enolate with a suitable 4-bromophenyl electrophile or a cross-coupling reaction.

Classical Synthetic Approaches to Substituted Piperidin-2-ones

Classical methods for forming piperidin-2-ones have been well-established for decades and provide robust, though often non-stereoselective, routes to the core structure.

The formation of the six-membered lactam ring is a critical step. Several intramolecular cyclization reactions are commonly employed. The cyclization of 5-amino acids or their ester derivatives is a direct method, often promoted by heat or coupling agents, to form the stable six-membered ring. wikipedia.org Other classical named reactions can also yield the piperidin-2-one core. wikipedia.org

| Reaction | Precursor(s) | Description |

| Amino Acid Cyclization | δ-Amino Carboxylic Acids | Intramolecular condensation between the amine and carboxylic acid groups, often thermally induced or with a coupling agent, expels water to form the amide bond. wikipedia.orgpearson.com |

| Beckmann Rearrangement | Cyclohexanone (B45756) Oxime | Acid-catalyzed rearrangement of the oxime derived from cyclohexanone yields ε-caprolactam, but substituted versions can lead to piperidinones. wikipedia.org |

| Schmidt Reaction | Cyclic Ketones & Hydrazoic Acid | Reaction of a cyclic ketone with hydrazoic acid (HN₃) in the presence of a strong acid can induce a ring expansion to form a lactam. wikipedia.org |

| Reductive Cyclization | γ-Cyano-esters | The reduction of a nitrile and subsequent intramolecular attack by the ester can form the lactam ring. dtic.mil |

This strategy involves introducing the desired 4-bromophenyl group onto a pre-existing piperidin-2-one ring. A key method for this is the α-arylation of the lactam. This typically requires N-protection of the piperidinone to prevent competing N-arylation and to facilitate the formation of the required enolate. A very simple method for the α-arylation of N-protected 2-piperidinones in high yield has been described, highlighting the importance of using reagents like ZnCl₂ and specific palladium catalysts. organic-chemistry.org The reaction would proceed by deprotonation at the C6 position, followed by a palladium-catalyzed cross-coupling with an aryl halide, such as 1-bromo-4-iodobenzene.

Stereoselective Synthesis of 6-Arylpiperidin-2-ones

Controlling the stereochemistry at the C6 position is crucial for many pharmaceutical applications. This has led to the development of sophisticated asymmetric methods to produce single-enantiomer 6-arylpiperidin-2-ones.

Asymmetric hydrogenation is a powerful tool for creating chiral centers. mdma.chyoutube.com This approach typically involves the hydrogenation of a prochiral unsaturated precursor, such as a 6-aryl-2,3,4,5-tetrahydropyridin-2-one, using a transition metal catalyst complexed with a chiral ligand. nih.gov The chiral environment created by the ligand forces the hydrogen to add to one face of the double bond preferentially, resulting in an enantiomerically enriched product. youtube.comresearchgate.net Ruthenium and Iridium-based catalysts are commonly used for this purpose. mdma.chnih.gov Two alternative synthetic approaches to a variety of enantioenriched 6-arylated piperidin-2-ones have been developed, one of which relies on the asymmetric catalytic hydrogenation of N-alkylated precursors. researchgate.net

| Catalyst Type | Chiral Ligand Example | Precursor Type | Mechanism |

| Ruthenium-based | (R)-BINAP | N-Acyl tetrahydropyridinone | The chiral diphosphine ligand coordinates to the ruthenium center, creating a chiral pocket that directs the hydrogenation to one face of the C=C double bond. mdma.ch |

| Iridium-based | (S,S)-UbaPHOX | 3,3-Diarylallyl Phthalimides | An iridium complex with a chiral phosphine-oxazoline ligand effectively hydrogenates the alkene, leading to high enantioselectivity. nih.gov |

A chiral auxiliary is a stereogenic group that is temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org After the desired chiral center is created, the auxiliary is removed. This strategy has been successfully applied to the synthesis of 6-arylpiperidin-2-ones.

One prominent example is the use of SAMP/RAMP hydrazones, developed by Enders. researchgate.netacs.org The synthesis begins by converting an aldehyde (e.g., 4-bromobenzaldehyde) into a chiral SAMP-hydrazone. A highly diastereoselective nucleophilic addition of an organometallic reagent to this hydrazone establishes the new stereocenter. acs.org Subsequent N-acylation and a ring-closing metathesis (RCM) reaction can form a cyclic enehydrazide. researchgate.netacs.org Finally, hydrogenation of the double bond and cleavage of the N-N bond removes the chiral auxiliary, yielding the enantiopure 6-arylpiperidin-2-one. researchgate.net Chiral oxazolidinones have also been widely employed as effective auxiliaries in asymmetric alkylation reactions, which could be adapted for this synthetic goal. rsc.org

Diastereoselective Cyclization Methods

Diastereoselective cyclization reactions are crucial for establishing the relative stereochemistry of multiple stereocenters in a single synthetic operation. For the synthesis of polysubstituted piperidines, including precursors to 6-aryl-piperidin-2-ones, several effective methods have been developed.

One notable approach involves a nitro-Mannich reaction followed by a ring-closure condensation for the diastereoselective synthesis of 2,3,6-trisubstituted piperidines. nih.gov In this method, the relative stereochemistry between the C-2 and C-3 positions can be controlled through either kinetic protonation of a nitronate intermediate or by allowing the nitro group to equilibrate under thermodynamic control. nih.gov Furthermore, the stereochemistry at the C-6 position is directed by the choice of reducing agent for the imine, with triacetoxyborohydride (B8407120) leading to a cis relationship and triethylsilane/TFA or Lewis acid-catalyzed reductions affording the trans product. nih.gov

Another powerful strategy is the 6-exo-trig radical cyclization. This method has been successfully applied to the synthesis of 5-substituted-4-arylpiperidin-2-ones. researchgate.net The radical cyclization approach offers a reliable way to construct the piperidinone core with control over the substituent placement.

A highly diastereoselective four-component synthesis has been reported for producing polysubstituted 2-piperidinones with three and four stereogenic centers. nih.gov This method highlights the efficiency of multicomponent reactions in rapidly building molecular complexity with high stereocontrol.

Visible-light-driven silylative cyclization of aza-1,6-dienes also presents a modern and atom-economical pathway to densely functionalized piperidines with excellent diastereoselectivity. The stereochemical outcome is influenced by the geometry of the olefin and the substitution pattern of the starting diene.

The following table summarizes key aspects of these diastereoselective methods:

| Method | Key Features | Stereocontrol |

| Nitro-Mannich/Ring Closure | Sequential reaction cascade | Kinetic vs. thermodynamic control at C2/C3; reagent-dependent at C6 nih.gov |

| 6-exo-Trig Radical Cyclization | Formation of C-C bond via radical intermediate | Substrate control researchgate.net |

| Four-Component Reaction | High convergence and complexity generation | Single diastereomer formation hse.ru |

Enantioselective Routes to 6-Alkyl- and 6-Arylpiperidin-2-ones

The synthesis of enantiomerically pure 6-arylpiperidin-2-ones is of paramount importance for the development of chiral drugs and probes. Asymmetric hydrogenation and conjugate addition reactions are prominent strategies to achieve this.

Iridium-catalyzed asymmetric hydrogenation of N-benzylpyridinium salts provides a direct route to enantioenriched α-aryl piperidines. acs.org This method has demonstrated high levels of enantioselectivity (up to 99.3:0.7 er) for a variety of α-heteroaryl piperidines. acs.org DFT calculations suggest an outer-sphere dissociative mechanism where the stereochemistry is determined by the initial protonation of an enamine intermediate. acs.org A related approach using an Ir/SegPhos catalytic system has been successful in the asymmetric hydrogenation of 2-aryl-3-phthalimidopyridinium salts, yielding chiral piperidine (B6355638) derivatives with two contiguous stereocenters in high diastereoselectivities and enantioselectivities. acs.orgnih.gov

Another effective method is the rhodium-catalyzed conjugate addition of arylboroxines to 2,3-dihydro-4-pyridones. nih.gov Utilizing a phosphoramidite (B1245037) ligand, this reaction furnishes 2-aryl-4-piperidones in high yields and enantioselectivities. nih.gov This approach provides a versatile entry to chiral piperidinone scaffolds that can be further elaborated.

The table below outlines key findings for these enantioselective routes:

| Method | Catalyst System | Substrate | Key Outcome |

| Asymmetric Hydrogenation | Iridium-based catalysts | N-Benzylpyridinium salts | High enantioselectivity for α-aryl piperidines acs.org |

| Asymmetric Hydrogenation | Ir/SegPhos | 2-Aryl-3-phthalimidopyridinium salts | High diastereo- and enantioselectivity for 2,3-disubstituted piperidines acs.orgnih.gov |

| Conjugate Addition | Rhodium/Phosphoramidite | 2,3-Dihydro-4-pyridones and Arylboroxines | Highly enantioselective synthesis of 2-aryl-4-piperidones nih.gov |

Green Chemistry Approaches in Piperidinone Synthesis

Green chemistry principles are increasingly being integrated into synthetic methodologies to reduce environmental impact and improve safety and efficiency.

Solvent-Free and Environmentally Benign Reaction Conditions

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in green chemistry, often enabling reactions to proceed under solvent-free conditions with significantly reduced reaction times and improved yields. nih.govrsc.org For instance, the synthesis of 2,5-piperazinediones has been achieved efficiently by the microwave irradiation of N-Boc dipeptide esters without the need for a solvent. researchgate.net This method offers advantages in terms of stereochemical integrity compared to conventional thermal conditions. researchgate.net Similarly, the one-pot, three-component synthesis of substituted 2-amino-2-chromenes has been successfully carried out under solvent-free microwave irradiation using piperazine (B1678402) as a catalyst. researchgate.net These examples highlight the potential for developing solvent-free, microwave-assisted protocols for the synthesis of this compound.

Atom-Economic Transformations for Substituted Piperidinones

Atom economy is a core principle of green chemistry that aims to maximize the incorporation of all materials from the starting reagents into the final product. Multicomponent reactions (MCRs) are inherently atom-economical as they combine several starting materials in a single step to form a complex product with minimal byproducts.

The Pot, Atom, and Step Economic (PASE) synthesis of highly functionalized piperidines exemplifies this principle. thieme-connect.de A five-component reaction involving an aromatic aldehyde, an aniline, and a β-keto ester in the presence of indium(III) chloride can generate complex piperidine structures in a single, convergent step. thieme-connect.de This approach avoids the need for isolating intermediates, thereby saving time, resources, and reducing waste.

Multicomponent Reaction (MCR) Strategies for Piperidin-2-one Scaffolds

Multicomponent reactions are highly efficient for rapidly building molecular diversity and complexity from simple and readily available starting materials. ajchem-a.com

Four-Component Reaction (4CR) Pathways

A notable four-component reaction for the synthesis of piperidone scaffolds involves the intermolecular Diels-Alder reaction of a 2-azadiene, generated in situ, with a dienophile. researchgate.net This process combines an aldehyde, an equivalent of ammonia (B1221849) (such as LiHMDS), an acyl chloride, and a dienophile in a one-pot procedure. researchgate.net This MCR allows for the creation of four stereogenic centers with predictable stereochemical outcomes. researchgate.net

Another powerful four-component strategy leads to the stereoselective synthesis of pyridinium-substituted piperidin-2-ones with three stereogenic centers. hse.ru This reaction proceeds via a Michael-Mannich-cyclization cascade of dicyano olefins, 1-(2-alkoxy-2-oxoethyl)pyridin-1-ium halides, aromatic aldehydes, and ammonium (B1175870) acetate (B1210297), which acts as both a base and a nitrogen source. hse.ru The products are often obtained as single diastereomers and can be isolated by simple filtration. hse.ru

The following table summarizes the key features of these four-component reactions:

| 4CR Pathway | Key Transformation | Reactants | Notable Features |

| Diels-Alder Approach | In-situ generation of 2-azadiene followed by [4+2] cycloaddition | Aldehyde, Ammonia source, Acyl chloride, Dienophile | Creates four stereocenters with predictable stereochemistry researchgate.net |

| Michael-Mannich-Cyclization | Domino reaction cascade | Dicyano olefin, Pyridinium (B92312) salt, Aromatic aldehyde, Ammonium acetate | Highly stereoselective, single diastereomer formation, simple workup hse.ru |

Ugi Reaction Applications to Lactam Systems

The Ugi four-component reaction (U-4CR) is a powerful tool in organic synthesis, enabling the construction of complex molecules from simple starting materials in a single step. nih.govwikipedia.org This multicomponent reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide to produce α-acylamino carboxamides. wikipedia.orgnih.gov The efficiency and high atom economy of the Ugi reaction have made it an attractive strategy for the synthesis of diverse molecular scaffolds, including lactam systems. nih.govsciengine.com

The application of the Ugi reaction to the synthesis of lactams often involves the use of bifunctional starting materials, where two of the reactive groups are present in the same molecule. wikipedia.org For instance, the use of β-amino acids, which contain both an amine and a carboxylic acid functionality, can lead to the formation of β-lactams. wikipedia.orgacs.org Similarly, by combining aldehydes with carboxylic acids, the Ugi reaction can be adapted to produce lactams of various ring sizes. wikipedia.org

The synthesis of γ-lactams and other piperidinone precursors has been achieved through Ugi-based methodologies. For example, the Ugi reaction has been employed to create oxindole-lactam hybrids, demonstrating its utility in generating fused heterocyclic systems. nih.gov Furthermore, the Ugi reaction can be combined with other transformations, such as the Heck reaction, to produce complex structures like isoquinolines. sciengine.com The versatility of the Ugi reaction allows for the generation of large libraries of compounds for drug discovery, and it has been used in the synthesis of pharmaceuticals like Crixivan. wikipedia.orgsciengine.com

While direct synthesis of this compound using a standard Ugi reaction is not explicitly detailed in the provided information, the principles of Ugi-based lactam synthesis suggest its potential applicability. A hypothetical approach could involve a bifunctional component containing a latent aldehyde or amine and a carboxylic acid, which upon reaction with an appropriate isocyanide and a brominated aromatic aldehyde or amine, could lead to the desired piperidinone ring structure. The reaction's ability to accommodate a wide range of substituents makes it a plausible, albeit underexplored, route to this specific compound. nih.gov

Specific Synthetic Routes for this compound and Analogues

Synthesis via Mannich Condensation Reactions with Brominated Precursors

The Mannich reaction is a cornerstone in the synthesis of piperidinone derivatives, including those with aryl substituents at the 2- and 6-positions. nih.govchemrevlett.com This reaction typically involves the condensation of an aldehyde, a primary or secondary amine (or ammonia), and a ketone with an enolizable proton. chemrevlett.com For the synthesis of 2,6-diaryl-4-piperidones, substituted aromatic aldehydes, a ketone, and ammonium acetate are commonly employed. nih.govrdd.edu.iq

The synthesis of analogs of this compound, specifically 2,6-diaryl-4-piperidones, has been reported using Mannich condensation. For instance, the reaction of substituted benzaldehydes, ethyl methyl ketone, and ammonium acetate yields 2,6-diaryl-3-methyl-4-piperidones. nih.gov In a similar vein, 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one has been synthesized by the condensation of p-chlorobenzaldehyde, butanone, and ammonium acetate in ethanol. rdd.edu.iq These examples demonstrate that halogenated aromatic aldehydes are suitable substrates for the Mannich reaction, suggesting that 4-bromobenzaldehyde (B125591) could be used to synthesize the corresponding brominated piperidinone.

The general strategy involves a one-pot reaction where the components are heated, often in an alcoholic solvent. rdd.edu.iq The resulting piperidinone can then be isolated and purified by recrystallization. chemrevlett.comrdd.edu.iq The stereochemistry of the resulting piperidinones is often a mixture of diastereomers, with the aryl groups typically occupying equatorial positions in a chair conformation. chemrevlett.com While the provided abstracts primarily describe the synthesis of 4-piperidones, the fundamental Mannich reaction provides a viable pathway to the core piperidinone structure. Further modifications, such as the choice of ketone and reaction conditions, could potentially lead to the desired 2-oxo functionality of this compound. The conversion of a synthesized 4-piperidone (B1582916) to a 2-piperidone (B129406) is a separate synthetic challenge not directly addressed in these sources.

Table 1: Examples of Mannich Condensation for Piperidinone Synthesis

| Aryl Aldehyde | Ketone | Amine Source | Product | Reference |

| Substituted aromatic aldehydes | Ethyl methyl ketone | Ammonium acetate | 2,6-Diaryl-3-methyl-4-piperidones | nih.gov |

| p-Chlorobenzaldehyde | Butanone | Ammonium acetate | 2,6-bis(4-chlorophenyl)-3-methylpiperidin-4-one | rdd.edu.iq |

| Substituted benzaldehyde | Butanone | Ammonium acetate | 3-methyl-2,6-bis(4-R-phenyl)piperidine-4-one | rdd.edu.iq |

| Aromatic aldehyde | Acetone dicarboxylic acid ester | Ammonia or primary amine | 2,6-diaryl-4-oxopiperidine-3,5-dicarboxylate | chemrevlett.com |

Oxidative Amination and Other Ring-Closing Methodologies

The synthesis of piperidinones can be achieved through various ring-closing methodologies, including oxidative amination. One prominent example is the Chichibabin reaction, which involves the oxidative amination of pyridine (B92270) to form 2-aminopyridine. youtube.com This intermediate can then be converted to a 2-pyridone, a precursor to piperidinones. youtube.com While direct oxidative amination to form a piperidinone ring in one step is less common, related strategies involving intramolecular cyclization of amino precursors are well-established.

A recent development in piperidine synthesis involves a two-step process combining biocatalytic C-H oxidation with radical cross-coupling. news-medical.net In this method, an enzyme selectively hydroxylates a piperidine ring, which is then subjected to nickel-electrocatalyzed radical cross-coupling to introduce various substituents. news-medical.net This approach has been used to synthesize complex piperidines, including neurokinin receptor antagonists and anticancer agents, by significantly reducing the number of synthetic steps. news-medical.net

Other ring-closing strategies for piperidine synthesis include intramolecular aza-Michael reactions of N-tethered alkenes and Prince-type cyclizations of homoallylic amines. mdpi.com For instance, δ-aminoallenes can be cyclized in the presence of p-toluenesulfonic acid to form 4-piperidone precursors. dtic.mil Additionally, intramolecular radical C-H amination/cyclization reactions, often catalyzed by copper, provide another route to the piperidine core. mdpi.com These methods highlight the diverse array of cyclization strategies available for constructing the piperidine ring system, which could be adapted for the synthesis of this compound by using appropriately substituted starting materials.

Reductive Cyclizations to Piperidin-2-ones

Reductive cyclization represents a key strategy for the synthesis of piperidin-2-ones. A common approach involves the cyclization of δ-keto esters or related precursors. For example, the synthesis of functionalized δ-hydroxy-β-keto esters can be achieved through an asymmetric Mukaiyama aldol (B89426) reaction. nih.gov These intermediates can then undergo further transformations, including cyclization, to form piperidinone rings.

Another relevant method is the reductive cyclization of O-acyl oximes. A protocol using an NH4I/Na2S2O4-based reductive system has been developed for the synthesis of trifluoromethylated pyridines from O-acyl oximes and hexafluoroacetylacetone. orgsyn.org This type of reductive cyclization, which involves the cleavage of an N-O bond, could potentially be adapted for the synthesis of piperidinones from suitable acyclic precursors.

Furthermore, reductive hydroamination/cyclization cascades of alkynes offer another pathway to piperidines. mdpi.com This reaction proceeds through an acid-mediated functionalization of the alkyne to form an enamine, which then generates an iminium ion. Subsequent reduction leads to the formation of the piperidine ring. mdpi.com The success of this method is dependent on the electronic nature of the substituents on the aryl ring. mdpi.com

While a direct, specific example for the reductive cyclization to this compound is not provided in the search results, the general principles of these methodologies are applicable. A plausible synthetic route could involve the preparation of a δ-keto ester or a related acyclic precursor bearing a 4-bromophenyl group, followed by a reductive amination and cyclization step to furnish the desired piperidin-2-one.

Chemical Reactivity and Functionalization of 6 4 Bromophenyl Piperidin 2 One

Reactivity Profile of the Lactam Functionality

The lactam ring in 6-(4-Bromophenyl)piperidin-2-one contains an amide bond within a six-membered ring. The reactivity of this moiety is influenced by ring strain and the electronic effects of the substituents.

Nucleophilic Acyl Substitution Reactions

The carbonyl group of the lactam is susceptible to attack by nucleophiles, leading to nucleophilic acyl substitution. masterorganicchemistry.comlibretexts.org This class of reactions proceeds through a tetrahedral intermediate, and the outcome is dependent on the nature of the nucleophile and the reaction conditions. libretexts.org The stability of the leaving group plays a crucial role in these transformations. masterorganicchemistry.com For instance, hydrolysis under acidic or basic conditions can lead to the opening of the lactam ring to form the corresponding amino acid. While amides are generally less reactive than other carboxylic acid derivatives, these reactions can be driven to completion with appropriate reagents and conditions. libretexts.org

Reduction and Oxidation Chemistry of the Carbonyl Group

The carbonyl group of the lactam can undergo reduction to the corresponding amine. This transformation is typically achieved using powerful reducing agents such as lithium aluminum hydride (LiAlH₄). The reaction proceeds via nucleophilic addition of a hydride ion to the carbonyl carbon, followed by subsequent reduction steps to yield the fully saturated piperidine (B6355638) ring.

Conversely, while the oxidation of the carbonyl group itself is not a typical reaction pathway, the adjacent methylene (B1212753) group (at the C-3 position) can be a site for oxidation or other functionalization reactions, depending on the chosen reagents and reaction conditions.

Transformations of the Bromophenyl Substituent

The bromine atom on the phenyl ring is a key functional group that enables a wide array of synthetic modifications, particularly through transition metal-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura, Sonogashira, Heck)

The bromophenyl moiety of this compound is an excellent substrate for palladium-catalyzed cross-coupling reactions. libretexts.org These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds. libretexts.org

The Suzuki-Miyaura reaction involves the coupling of the aryl bromide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. youtube.comnih.govlibretexts.orgnih.gov This reaction is highly versatile and tolerates a wide range of functional groups, making it a powerful tool for creating biaryl structures. nih.govnih.gov The catalytic cycle typically involves oxidative addition of the aryl bromide to a Pd(0) species, followed by transmetalation with the organoboron compound and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. youtube.comlibretexts.org

Table 1: Examples of Suzuki-Miyaura Reaction Conditions

| Catalyst | Base | Solvent | Temperature | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂, PPh₃ | Na₂CO₃ | aq. IPA | Reflux | ~70% | acs.org |

| Pd black | K₂CO₃ | MeOH | - | 88% | acs.org |

| Pd(OAc)₂, PCy₃ | K₂HPO₄·3H₂O | MeOH | 90 °C | 89% | researchgate.net |

The Sonogashira reaction facilitates the coupling of the aryl bromide with a terminal alkyne, utilizing a palladium catalyst, a copper(I) co-catalyst, and a base. nih.govwikipedia.orgyoutube.comorganic-chemistry.orgresearchgate.net This reaction is instrumental in the synthesis of arylalkynes. organic-chemistry.org The generally accepted mechanism involves the formation of a copper acetylide, which then undergoes transmetalation with a palladium(II) complex. researchgate.net

Table 2: Examples of Sonogashira Reaction Conditions

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₄ | CuI | Amine | Anhydrous, Anaerobic | Room Temp | organic-chemistry.org |

| [DTBNpP]Pd(crotyl)Cl | - | TMP | DMSO | Room Temp | nih.gov |

| PdCl₂(PPh₃)₂ | CuI | Cs₂CO₃ | DMF | - | researchgate.net |

The Heck reaction enables the coupling of the aryl bromide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.comnih.govlibretexts.org The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans isomer. organic-chemistry.org The mechanism involves oxidative addition of the aryl bromide to the palladium catalyst, followed by migratory insertion of the alkene and subsequent β-hydride elimination. nih.govlibretexts.org

Table 3: Examples of Heck Reaction Conditions

| Catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|

| Pd(OAc)₂ | Et₃N | - | - | masterorganicchemistry.com |

| Pd(OAc)₂ | HCOONa, Piperidine | [hmim]Br (ionic liquid) | 150 °C (Microwave) | nih.gov |

| Pd(PPh₃)₂Cl₂ | TBAB | - | - | nih.gov |

Lithiation and Subsequent Electrophilic Trapping

The bromine atom can be exchanged with a lithium atom through a process called lithium-halogen exchange, typically using an organolithium reagent such as n-butyllithium or t-butyllithium. This generates a highly reactive aryllithium species. This intermediate can then be trapped with a variety of electrophiles, allowing for the introduction of a wide range of functional groups onto the aromatic ring. For example, reaction with carbon dioxide followed by an acidic workup would yield a carboxylic acid.

Nucleophilic Aromatic Substitution (SNAr) on the Bromophenyl Ring

Generally, aryl halides are not very reactive towards nucleophilic aromatic substitution (SNAr). wikipedia.orglibretexts.org This is because the aromatic ring is electron-rich and repels nucleophiles. wikipedia.org However, SNAr can occur if the aromatic ring is activated by the presence of strong electron-withdrawing groups, typically positioned ortho and/or para to the leaving group. wikipedia.orglibretexts.orgmasterorganicchemistry.com In the case of this compound, the piperidinone ring itself is not a strong electron-withdrawing group. Therefore, SNAr reactions on the bromophenyl ring are generally unfavorable unless additional activating groups are present on the ring. The reaction proceeds through a Meisenheimer complex, a resonance-stabilized anionic intermediate. libretexts.org

Functionalization at the Piperidinone Ring Positions

The reactivity of the this compound core is dictated by the interplay of the electronic and steric factors of its constituent atoms. The lactam nitrogen, the alpha-carbons to the carbonyl group (C-3 and C-5), and the stereochemistry of the molecule all play crucial roles in its functionalization.

N-Functionalization of the Lactam Nitrogen

The nitrogen atom within the lactam ring of this compound is a key site for molecular diversification through N-functionalization, including N-alkylation and N-arylation.

N-Alkylation: The introduction of alkyl groups at the lactam nitrogen can be achieved through various established synthetic protocols. A common method involves the deprotonation of the N-H bond using a suitable base, followed by the introduction of an alkylating agent. researchgate.net The choice of base and solvent is critical to the success of the reaction, with common systems including sodium hydride (NaH) in an aprotic polar solvent like dimethylformamide (DMF) or potassium carbonate (K2CO3) in DMF. researchgate.net For instance, the reaction can be initiated by treating the piperidinone with NaH at 0°C to form the corresponding sodium salt, which then reacts with an alkyl halide (e.g., methyl iodide) to yield the N-alkylated product. researchgate.net To avoid the formation of quaternary ammonium (B1175870) salts, the alkylating agent is typically added slowly to ensure the piperidine derivative remains in excess. researchgate.net

N-Arylation: The formation of an N-aryl bond on the lactam nitrogen is a powerful tool for introducing aromatic moieties. The Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, stands out as a highly effective method for this transformation. acs.org This reaction typically involves the coupling of the lactam with an aryl halide in the presence of a palladium catalyst, a phosphine (B1218219) ligand, and a base. acs.org The mechanism proceeds through an oxidative addition of the aryl halide to the Pd(0) catalyst, followed by coordination of the amine, deprotonation, and finally, reductive elimination to furnish the N-arylated product. acs.org The development of specialized bidentate phosphine ligands has significantly improved the efficiency and scope of this reaction, allowing for the coupling of a wide range of aryl halides under milder conditions. acs.org

| Reaction Type | Reagents and Conditions | Product Type |

| N-Alkylation | Alkyl halide, Base (e.g., NaH, K2CO3), Solvent (e.g., DMF) | N-Alkyl-6-(4-bromophenyl)piperidin-2-one |

| N-Arylation (Buchwald-Hartwig) | Aryl halide, Palladium catalyst (e.g., Pd(OAc)2), Phosphine ligand, Base | N-Aryl-6-(4-bromophenyl)piperidin-2-one |

Alkylation and Arylation at C-3 and C-5 Positions

The carbon atoms at the C-3 and C-5 positions of the piperidinone ring, being alpha to the carbonyl group, are susceptible to functionalization through enolate chemistry. However, direct C-H functionalization at these positions can be challenging due to the electron-withdrawing effect of the adjacent nitrogen atom. nih.gov

Alkylation at the C-3 position of 1-alkyl-4-piperidones has been demonstrated using various alkylating agents. rsc.org While specific studies on this compound are not extensively documented, analogous reactions on related piperidin-4-one systems provide insights into potential synthetic strategies. These reactions typically proceed via the formation of an enolate, which then acts as a nucleophile.

Palladium-catalyzed cross-coupling reactions have emerged as a powerful tool for the arylation of C-H bonds. While direct arylation at the C-3 and C-5 positions of this compound is not well-documented, palladium-catalyzed distal C-H functionalization has been reported for other cyclic systems, suggesting potential avenues for future research. rsc.org

Stereoselective Functionalization of the Piperidinone Ring

The development of stereoselective methods for the functionalization of the piperidinone ring is crucial for the synthesis of enantiomerically pure compounds. Diastereoselective synthesis of substituted piperidines has been achieved through various strategies, often relying on the use of chiral auxiliaries or catalysts. nih.govnih.gov

For instance, a highly diastereoselective approach to access 2,6-disubstituted piperidines has been reported using an amidine auxiliary. chemicalbook.com This method involves the diastereoselective addition of a Grignard reagent to an activated pyridinium (B92312) salt, followed by directed metalation and functionalization. chemicalbook.com Although not directly applied to this compound, this strategy highlights the potential for achieving high levels of stereocontrol in piperidine synthesis.

Photoredox catalysis has also been employed for the α-amino C-H arylation of highly substituted piperidine derivatives, yielding products with high diastereoselectivity. acs.org Mechanistic studies suggest that a rapid and unselective C-H arylation is followed by a slower epimerization process that leads to the thermodynamically favored diastereomer. acs.org

| Functionalization Type | Key Strategy | Outcome |

| Diastereoselective Synthesis | Use of chiral auxiliaries (e.g., amidine) | High diastereoselectivity in the formation of substituted piperidines. chemicalbook.com |

| Photoredox-Catalyzed Arylation | Photoredox catalysis followed by epimerization | High diastereoselectivity in α-amino C-H arylation. acs.org |

Mechanistic Investigations of Key Transformations

Understanding the reaction mechanisms is paramount for optimizing reaction conditions and designing novel synthetic routes. For the functionalization of this compound, spectroscopic techniques and the identification of reaction intermediates are invaluable tools.

Reaction Pathway Elucidation using Spectroscopic Techniques

Spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are fundamental for elucidating reaction pathways and characterizing the products of functionalization.

1H and 13C NMR spectroscopy provides detailed information about the molecular structure of the starting material and its derivatives. For instance, in the 1H NMR spectrum of a related 2-{[4-(4-bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione, characteristic signals for the piperazine (B1678402) protons, methoxy (B1213986) group, and aromatic protons were observed, allowing for the confirmation of the structure. researchgate.net Similarly, 13C NMR provides chemical shift data for each carbon atom, aiding in the structural assignment. researchgate.net In the context of this compound functionalization, NMR would be crucial for confirming the position of new substituents on the piperidinone ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of a related piperidin-4-one derivative showed characteristic absorption bands for the N-H and C=O stretching vibrations, confirming the presence of the lactam functionality. nih.gov Upon N-functionalization, the disappearance of the N-H stretching band and the appearance of new bands corresponding to the introduced functional group would provide clear evidence of the reaction's success.

Intermediate Identification and Characterization

The isolation and characterization of reaction intermediates are often challenging but provide direct evidence for a proposed reaction mechanism. In the context of palladium-catalyzed reactions, such as the Buchwald-Hartwig amination, intermediates involving the palladium catalyst are key to understanding the catalytic cycle.

While specific intermediates for the functionalization of this compound have not been reported, studies on related systems offer valuable insights. For example, in the palladium-catalyzed amination of bromobenzene, the formation of a palladium complex with the amine and the aryl halide is a crucial step. mdpi.com The characterization of such intermediates, often through X-ray crystallography and advanced spectroscopic techniques, can provide a detailed picture of the reaction pathway.

The synthesis and characterization of novel compounds derived from piperidin-4-ones often involve the use of various spectroscopic techniques, including mass spectrometry (MS), to confirm the molecular weight and fragmentation patterns of the products. nih.gov These techniques would be equally vital in identifying and characterizing any intermediates formed during the functionalization of this compound.

Spectroscopic and Crystallographic Analysis of this compound Remains Elusive in Publicly Available Data

A comprehensive review of publicly accessible scientific literature and chemical databases for the spectroscopic and crystallographic characterization of the chemical compound This compound has yielded limited specific data. While the compound is listed by several chemical suppliers, indicating its synthesis and commercial availability, detailed experimental data required for a thorough analysis as per the requested outline could not be located.

The search for specific datasets—including 1H and 13C Nuclear Magnetic Resonance (NMR) assignments, two-dimensional NMR correlations (COSY, HSQC, HMBC), Fourier Transform Infrared (FT-IR) and Raman vibrational frequencies, and mass spectrometry (MS) fragmentation patterns—did not yield results for the 6-(4-bromophenyl) substituted isomer.

Literature does contain information on related compounds, such as other isomers like 4-(4-bromophenyl)piperidin-2-one (B1449678) and various other substituted piperidin-4-ones. sigmaaldrich.comnih.govactascientific.com For instance, studies on the synthesis of 2,6-diaryl-3-methyl-4-piperidones and their derivatives provide general methodologies and spectroscopic characterization, but not for the specific compound . nih.gov Similarly, research on the synthesis of 3-allyl 2,6-bis(4-fluorophenyl)piperidine-4-one includes characterization by IR and 1H NMR, confirming the general stability of the piperidone ring structure for analysis. actascientific.com

Although the synthesis of various 6-substituted piperidin-2-ones has been reported, detailed deposition of their characterization data in public repositories appears to be sparse. Without access to primary research articles or database entries containing the specific experimental spectra for this compound, a detailed discussion of its spectroscopic and crystallographic properties cannot be furnished at this time.

Spectroscopic and Crystallographic Characterization of 6 4 Bromophenyl Piperidin 2 One

X-ray Crystallography

X-ray crystallography is a powerful analytical technique that allows for the precise determination of the arrangement of atoms within a crystal. This method provides detailed information on bond lengths, bond angles, and torsion angles, which collectively define the molecular conformation. Furthermore, it elucidates the packing of molecules in the crystal lattice and the intermolecular forces that stabilize the crystalline solid.

The solid-state molecular structure of 6-(4-Bromophenyl)piperidin-2-one is anticipated to be characterized by a piperidin-2-one ring connected to a 4-bromophenyl group at the 6-position. Based on crystallographic studies of analogous piperidine (B6355638) derivatives, the piperidinone ring is expected to adopt a stable conformation, while the bromophenyl substituent will have a specific orientation relative to this ring.

Although a crystal structure for the title compound is not available, data from a related compound, 4-(4-chlorophenyl)piperidin-4-ol, reveals key structural features that are likely to be relevant. In this analogue, the piperidine ring adopts an almost ideal chair conformation. researchgate.net The phenyl ring in such structures typically orients itself to minimize steric hindrance with the piperidine ring.

For piperidine derivatives in general, the chair conformation is the most commonly observed and energetically favorable arrangement of the six-membered ring. researchgate.netiucr.orgnih.gov The precise bond lengths and angles within the piperidinone ring and the orientation of the 4-bromophenyl group would be definitively determined by single-crystal X-ray diffraction analysis.

Table 1: Representative Crystallographic Data for an Analogous Piperidine Derivative (4-(4-Chlorophenyl)piperidin-4-ol)

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | Pca2₁ |

| a (Å) | 16.592(3) |

| b (Å) | 6.1360(12) |

| c (Å) | 19.117(4) |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| V (ų) | 1946.0(6) |

| Z | 8 |

| Data sourced from a study on 4-(4-chlorophenyl)piperidin-4-ol, a structurally related compound. researchgate.net |

The packing of molecules in a crystal is dictated by a variety of intermolecular interactions, which can include hydrogen bonds, halogen bonds, and π-interactions. In the case of this compound, several types of non-covalent interactions are expected to play a crucial role in the formation and stabilization of the crystal lattice.

The presence of a lactam moiety (a cyclic amide) in the piperidin-2-one ring provides both a hydrogen bond donor (the N-H group) and a hydrogen bond acceptor (the carbonyl oxygen). This facilitates the formation of strong N-H···O hydrogen bonds, which are a common feature in the crystal structures of related compounds, often leading to the formation of chains or dimers.

Analysis of related structures indicates that molecules are often linked into supramolecular architectures such as chains and layers through these interactions. For example, in the crystal of 1-[(1R)-2-hydroxy-1-phenylethyl]piperidin-4-one, weak C-H···O hydrogen bonds link the molecules into supramolecular chains. nih.gov Similarly, C-H···Br interactions have been observed to connect molecules into zigzag chains in other brominated organic compounds. nih.gov

The six-membered piperidinone ring is not planar and can adopt several conformations, with the most common being the chair, boat, and twist-boat forms. For most substituted piperidine derivatives, the chair conformation is the most stable and is overwhelmingly observed in the crystalline state. researchgate.netiucr.orgnih.gov This preference is due to the minimization of torsional strain and steric interactions between the substituents on the ring.

In a chair conformation, the substituents can occupy either axial or equatorial positions. The 4-bromophenyl group at the 6-position of the piperidin-2-one ring is a bulky substituent and is therefore expected to preferentially occupy an equatorial position to minimize 1,3-diaxial interactions, which would be sterically unfavorable.

The conformation of the piperidine ring can be influenced by the nature and position of substituents, as well as by the intermolecular interactions within the crystal lattice. For instance, the hybridization of the carbon atoms in the ring can affect its flexibility; a Csp2 hybridized carbon, such as the carbonyl carbon in the piperidin-2-one ring, can lead to a distortion from an ideal chair conformation towards a half-chair or sofa conformation. nih.gov However, studies on various 2,6-diarylpiperidin-4-ones consistently show a preference for a chair conformation with equatorial orientations of the aryl substituents.

Computational and Theoretical Studies of 6 4 Bromophenyl Piperidin 2 One

Quantum Chemical Calculations

Quantum chemical calculations are instrumental in predicting the molecular structure and electronic properties of compounds. Methodologies such as Density Functional Theory (DFT) and Hartree-Fock (HF) are standard tools for these theoretical investigations.

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization to determine the most stable conformation of a molecule. For piperidine-containing compounds, DFT calculations, often using the B3LYP functional with a basis set like 6-311G**, are employed to predict molecular geometries and heats of formation. nih.gov This level of theory provides a reliable prediction of bond lengths, bond angles, and dihedral angles, establishing the foundational three-dimensional structure of the molecule.

The electronic structure, which governs the chemical reactivity and properties of the molecule, is also elucidated through DFT. These calculations provide insights into the distribution of electron density and the energies of the molecular orbitals. For similar heterocyclic compounds, DFT has been successfully used to analyze their structural, physico-chemical, and electrical properties.

Hartree-Fock (HF) Methods

Hartree-Fock (HF) is another fundamental ab initio method used in computational chemistry. While generally less accurate than DFT in accounting for electron correlation, it provides a crucial baseline for understanding electronic structure. HF calculations have been utilized in conjunction with DFT to study related heterocyclic systems, such as pyrazolo[3,4-d]pyrimidine derivatives. nih.gov Comparing results from both HF and DFT methods can offer a more comprehensive understanding of the electronic properties and reactivity of the molecule . nih.gov

Molecular Orbital Analysis

The behavior and reactivity of a molecule are largely dictated by its frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost orbital without electrons and can act as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for determining molecular stability and reactivity. biomedres.us

A smaller HOMO-LUMO gap suggests that a molecule is more likely to be chemically reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. nih.govbiomedres.us In related compounds, the HOMO-LUMO gap has been calculated to understand charge transfer within the molecule and predict its chemical behavior. nih.govaimspress.com For 6-(4-bromophenyl)piperidin-2-one, the HOMO would likely be localized on the electron-rich bromophenyl ring and the nitrogen atom of the piperidine (B6355638) ring, while the LUMO would be associated with the carbonyl group and the aromatic ring.

Natural Bond Orbital (NBO) Analysis for Delocalization and Stability

Natural Bond Orbital (NBO) analysis is a computational technique used to study charge delocalization, hyperconjugative interactions, and the stability of a molecule. nih.gov It examines the interactions between filled (donor) and vacant (acceptor) orbitals, providing a quantitative measure of their stabilization energy.

Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. nih.gov The MEP map plots the electrostatic potential onto the electron density surface, with different colors representing varying potential values.

Typically, regions of negative potential (often colored red) are associated with lone pairs of electronegative atoms and are susceptible to electrophilic attack. In this compound, the area around the carbonyl oxygen atom would be expected to exhibit a strong negative potential. Conversely, regions of positive potential (usually blue) are found around hydrogen atoms and indicate sites for nucleophilic attack. The hydrogen atom on the nitrogen of the piperidine ring would likely be a site of positive potential. This analysis provides a visual guide to the molecule's reactivity and intermolecular interaction patterns. nih.govnih.gov

Topological and Reactivity Descriptors

Fukui functions are essential tools in conceptual DFT for identifying the most reactive sites within a molecule. researchgate.netbas.bg They quantify the change in electron density at a specific point in the molecule when an electron is added or removed. This allows for the prediction of sites susceptible to nucleophilic, electrophilic, or radical attack.

For Nucleophilic Attack (f+): This function identifies regions where the molecule is most likely to accept an electron, highlighting electrophilic sites.

For Electrophilic Attack (f-): This function indicates regions that are most willing to donate an electron, pointing to nucleophilic sites.

For Radical Attack (f0): This is the average of f+ and f- and predicts sites for radical interactions.

For this compound, a Fukui analysis would likely identify the carbonyl carbon (C2) as a primary site for nucleophilic attack due to the electronegativity of the adjacent oxygen and nitrogen atoms. The nitrogen atom and the aromatic ring, particularly the positions ortho and para to the bromine atom, would be expected to be susceptible to electrophilic attack. researchgate.net A detailed analysis would provide quantitative values for these reactivities, allowing for a more precise ranking of reactive sites.

Global reactivity parameters provide a holistic view of a molecule's stability and reactivity. These are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govresearchgate.net

HOMO-LUMO Energy Gap (ΔE): A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net

Chemical Hardness (η): This is a measure of the molecule's resistance to a change in its electron distribution. It is calculated as (ELUMO - EHOMO)/2. A harder molecule has a larger HOMO-LUMO gap. nih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1/η), it indicates the molecule's polarizability.

Electronegativity (χ): This measures the power of a molecule to attract electrons. It is calculated as -(EHOMO + ELUMO)/2.

Chemical Potential (μ): Related to electronegativity (μ = -χ), it describes the escaping tendency of electrons from an equilibrium system.

Electrophilicity Index (ω): This parameter (ω = μ²/2η) quantifies the ability of a molecule to accept electrons.

While specific DFT calculations for this compound are not available, the table below shows representative global reactivity parameters for related piperidin-4-one derivatives, calculated using the B3LYP/6-31G(d,p) method, which illustrate the typical values for this class of compounds. nih.gov

| Parameter | Compound 1 | Compound 2 | Compound 3* |

| Chemical Potential (μ) | -0.2233 | -0.2101 | -0.2198 |

| Chemical Hardness (η) | 0.1246 | 0.1171 | 0.1226 |

| Electrophilicity (ω) | 0.1996 | 0.1882 | 0.1977 |

| Electronegativity (χ) | 0.2233 | 0.2101 | 0.2198 |

| Note: Data is for (1) 3,3-dimethyl-2,6-bis(3,4,5-trimethoxyphenyl)piperidin-4-one, (2) its hydrazine (B178648) carbothioamide derivative, and (3) its oxime derivative. nih.gov |

Hirshfeld surface analysis is a powerful computational method used to visualize and quantify intermolecular interactions within a crystal lattice. nih.govnih.gov By mapping properties like dnorm (normalized contact distance) onto the surface, it provides a detailed picture of hydrogen bonds, halogen bonds, and other van der Waals contacts.

For a crystalline structure of this compound, the analysis would reveal the key interactions responsible for stabilizing the crystal packing. Based on studies of similar bromophenyl-containing heterocyclic compounds, the following interactions would be expected: researchgate.netnih.govscienceopen.com

Br···H/H···Br Contacts: The bromine atom would act as a significant participant in intermolecular interactions, forming contacts with hydrogen atoms of neighboring molecules. nih.gov

O···H/H···O Contacts: The carbonyl oxygen and the N-H group of the piperidinone ring are prime candidates for forming strong N-H···O hydrogen bonds, which often dictate the primary structural motifs (e.g., chains or dimers) in the crystal. nih.gov

C···H/H···C Contacts: These weaker interactions involving the aromatic and aliphatic C-H groups also contribute to the stability of the packed structure. nih.gov

The table below shows the percentage contribution of various intermolecular contacts for a related compound, 2-(4-bromophenyl)-4-methyl-6-oxo-1-phenyl-1,6-dihydropyridine-3-carbonitrile, illustrating a typical distribution. nih.gov

| Intermolecular Contact | Contribution (%) |

| H···H | 36.2 |

| C···H/H···C | 21.6 |

| N···H/H···N | 12.2 |

| Br···H/H···Br | 10.8 |

Conformational Analysis and Energy Minima

The biological activity and physical properties of this compound are intrinsically linked to its three-dimensional structure. Conformational analysis aims to identify the most stable spatial arrangements (conformers) of the molecule and the energy barriers between them.

The piperidin-2-one ring is expected to adopt a non-planar conformation to relieve ring strain. The most likely conformations are variations of the chair , boat , or twist-boat forms. nih.gov For piperidine rings, the chair conformation is generally the most stable. nih.govresearchgate.net In this compound, the large 4-bromophenyl substituent at the C6 position will have a profound influence on the conformational preference.

Computational energy minimization studies would typically predict two main chair conformations:

Equatorial Conformer: The 4-bromophenyl group occupies an equatorial position. This is generally the more stable conformation as it minimizes steric hindrance (1,3-diaxial interactions).

Axial Conformer: The 4-bromophenyl group is in an axial position, which is typically higher in energy due to greater steric clash with the axial hydrogens on the ring.

The energy difference between these conformers determines their relative populations at equilibrium. Theoretical calculations, such as those using DFT or Møller-Plesset perturbation theory (MP2), can precisely calculate the geometries and relative energies of these conformers to identify the global energy minimum. Studies on related 6-arylpiperidin-2-ones confirm that the synthesis often leads to the thermodynamically more stable conformer with the aryl group in the equatorial position. nih.gov

Molecular Modeling and Dynamics Simulations for Structural Insights

While static conformational analysis identifies energy minima, molecular modeling and dynamics (MD) simulations provide a picture of the molecule's behavior over time. nih.govrsc.org MD simulations solve Newton's equations of motion for a system of atoms, allowing researchers to observe molecular vibrations, conformational changes, and interactions with the environment (e.g., a solvent or a biological receptor) on a femtosecond-to-microsecond timescale.

For this compound, an MD simulation could provide several key insights:

Conformational Flexibility: It would show the stability of the lowest-energy chair conformation and the frequency and pathways of transitions to other, higher-energy conformations.

Solvent Effects: Placing the molecule in a simulated solvent box (e.g., water) would reveal how solvent molecules arrange around it and how hydrogen bonding with water affects its conformation and dynamics.

Interaction with Biological Targets: If the structure of a relevant protein target is known, MD simulations can be used to model the binding process, predict the stability of the ligand-protein complex, and identify the key amino acid residues involved in the interaction. nih.gov This is a common approach in computational drug design.

These simulations offer a dynamic perspective that is inaccessible to static modeling, providing a deeper understanding of the molecule's structural properties in a realistic environment.

Advanced Applications and Future Directions in 6 Arylpiperidin 2 One Research

6-(4-Bromophenyl)piperidin-2-one as a Key Synthetic Building Block

This compound is a valuable intermediate in organic synthesis due to its bifunctional nature. The piperidin-2-one (or δ-valerolactam) ring can undergo various transformations, while the bromophenyl group provides a reactive handle for carbon-carbon and carbon-heteroatom bond formation.

The rigid structure of the 6-arylpiperidin-2-one core makes it an attractive component for building larger, three-dimensional molecules. The presence of the bromine atom is crucial, as it allows for the strategic incorporation of this heterocyclic unit into more complex structures via powerful cross-coupling reactions. nih.gov Palladium-catalyzed reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig couplings, are instrumental in this context. nih.govresearchgate.netmdpi.com These methods enable the formation of new bonds at the para-position of the phenyl ring, effectively linking the piperidinone scaffold to other aromatic, heteroaromatic, or aliphatic systems. This modular approach is highly valued in drug discovery for exploring structure-activity relationships (SAR) by systematically modifying peripheral parts of a core molecule. nih.gov

The utility of this compound extends to its role as a precursor for a wide range of derivatives. nih.govresearchgate.net The lactam moiety can be N-alkylated or N-arylated, and the adjacent carbonyl group can be manipulated. More significantly, the bromine atom can be substituted to introduce diverse functional groups. Palladium-catalyzed cross-coupling reactions are particularly effective for this purpose. nobelprize.orgmdpi.com For instance, Suzuki-Miyaura coupling with various boronic acids can yield a library of 6-aryl- and 6-heteroaryl-substituted piperidinones, while Buchwald-Hartwig amination allows for the introduction of a wide array of amine functionalities. wikipedia.orgresearchgate.net These transformations provide access to compounds with varied electronic and steric properties, which is essential for tuning the pharmacological profile of potential drug candidates. nih.govgoogleapis.com

Table 1: Potential Derivatives from this compound via Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Resulting Derivative Structure | Potential Application |

|---|---|---|---|

| Suzuki-Miyaura Coupling | Phenylboronic acid | 6-(Biphenyl-4-yl)piperidin-2-one | Core for liquid crystals, medicinal chemistry |

| Suzuki-Miyaura Coupling | 3-Pyridylboronic acid | 6-(4-(Pyridin-3-yl)phenyl)piperidin-2-one | CNS-active agent development |

| Buchwald-Hartwig Amination | Morpholine | 6-(4-Morpholinophenyl)piperidin-2-one | Scaffold for kinase inhibitors |

| Sonogashira Coupling | Phenylacetylene | 6-(4-(Phenylethynyl)phenyl)piperidin-2-one | Building block for organic electronics |

Development of Novel Catalytic Systems for Piperidin-2-one Synthesis

Efficient synthesis of the 6-arylpiperidin-2-one core is critical for its application as a building block. Modern catalysis offers several powerful strategies to construct this heterocyclic system with high efficiency and selectivity.

Organocatalysis and biocatalysis represent green and sustainable approaches to lactam synthesis. nih.gov These methods operate under mild conditions and can provide high levels of stereoselectivity, which is crucial for pharmaceutical applications. entrechem.com Biocatalytic approaches, often employing enzymes like transaminases, can be used to generate chiral amine precursors for piperidinone synthesis, offering excellent enantioselectivity. news-medical.net Organocatalytic strategies, such as those inspired by cofactor catalysis, can facilitate key bond-forming steps in the construction of the piperidinone ring. nih.gov While direct application to this compound is an area of ongoing research, these methodologies hold promise for asymmetric syntheses of chiral piperidinone derivatives.

Transition-metal catalysis remains a dominant and versatile tool for synthesizing piperidinones. nih.gov Recent advancements include organophotocatalytic methods that enable the one-step construction of diverse substituted 2-piperidinones from simple starting materials like alkenes and ammonium (B1175870) salts under mild, visible-light-mediated conditions. nih.gov Palladium-catalyzed processes, such as intramolecular amination or cyclization cascades, are also highly effective for building the piperidinone ring. nih.gov These metal-catalyzed transformations are often characterized by their high functional group tolerance, allowing for the synthesis of complex piperidinones, including this compound, with high yields and selectivity. nih.gov

Table 2: Comparison of Catalytic Systems for Piperidin-2-one Synthesis

| Catalytic System | Typical Conditions | Advantages | Challenges |

|---|---|---|---|

| Organophotocatalysis | Visible light, organic dye, room temp. | Mild conditions, high functional group tolerance, uses simple precursors. nih.gov | Substrate scope can be limited; quantum yields may vary. |

| Biocatalysis (Enzymes) | Aqueous media, physiological pH/temp. | Exceptional stereoselectivity, environmentally benign. nih.gov | Enzyme stability, substrate scope limitations, product inhibition. |

| Palladium Catalysis | Pd salt/ligand, base, organic solvent, heat. | Broad substrate scope, high yields, well-established. mdpi.com | Cost of catalyst, potential for metal contamination in product. |

| Rhodium Catalysis | Rh complex, solvent, often requires pressure. | High efficiency in hydrogenation and C-H functionalization. nih.govacs.org | Cost and sensitivity of catalysts. |

Mechanistic Understanding of Bromine-Mediated Reactions on the Piperidinone Core

The bromine atom on the phenyl ring of this compound is its most synthetically versatile feature. The reactions at this site are predominantly palladium-catalyzed cross-coupling processes, and understanding their mechanisms is key to optimizing reaction conditions and expanding their scope.

The catalytic cycle of a Suzuki-Miyaura reaction, for example, begins with the oxidative addition of the C-Br bond of this compound to a Pd(0) complex. This step forms a Pd(II) intermediate. The next step is transmetalation , where an organic group from a boronic acid (or ester) derivative is transferred to the palladium center, displacing the bromide. The final step is reductive elimination , where the two organic fragments couple to form a new C-C bond, yielding the final product and regenerating the active Pd(0) catalyst, which re-enters the catalytic cycle. nobelprize.org Similarly, the Buchwald-Hartwig amination follows a catalytic cycle involving oxidative addition, coordination of the amine, deprotonation, and reductive elimination to form a C-N bond. wikipedia.org A deep understanding of each step allows chemists to select the optimal ligands, bases, and solvents to achieve high yields and prevent side reactions, thereby maximizing the utility of this compound as a synthetic intermediate. nih.govnih.gov

Exploration of New Functionalization Strategies for 6-Arylpiperidin-2-ones

The functionalization of the 6-arylpiperidin-2-one core is crucial for creating diverse molecular architectures with a wide range of biological activities. Modern synthetic strategies are moving beyond traditional methods to incorporate more efficient and selective transformations.

One of the key areas of development is the asymmetric synthesis of 6-substituted piperidin-2-ones. A notable approach involves the diastereoselective addition of allyllithium to chiral SAMP hydrazones, followed by N-acylation and a ring-closing metathesis reaction. This method provides a versatile route to enantiomerically pure 6-alkyl- and 6-arylpiperidin-2-ones. researchgate.netnih.gov The resulting unsaturated lactam can be further functionalized, for instance, through reduction of the double bond, to yield saturated piperidinones. researchgate.net

Direct C-H functionalization has emerged as a powerful tool for the late-stage modification of complex molecules, including piperidine (B6355638) derivatives. nih.govresearchgate.net While much of the research has focused on piperazines and other saturated N-heterocycles, the principles can be extended to 6-arylpiperidin-2-ones. nih.govmdpi.com Rhodium-catalyzed C-H insertion reactions, for example, have been successfully used for the site-selective functionalization of piperidines. nih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst and the nature of the protecting group on the nitrogen atom. For a compound like this compound, this could allow for the introduction of substituents at various positions on the piperidine ring, leading to a library of new derivatives.

Furthermore, the bromine atom on the phenyl ring of this compound serves as a versatile handle for a variety of cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings. These reactions enable the introduction of a wide array of substituents at the para-position of the aryl group, significantly expanding the chemical space accessible from this starting material.

| Strategy | Description | Potential Application for this compound |

| Asymmetric Synthesis | Enantioselective synthesis via chiral auxiliaries and ring-closing metathesis. researchgate.netnih.gov | Production of specific stereoisomers to study stereoselective biological activity. |

| C-H Functionalization | Direct introduction of functional groups at C-H bonds, often catalyzed by transition metals. nih.gov | Selective modification of the piperidinone ring to create novel analogues. |

| Cross-Coupling Reactions | Utilization of the bromo-substituent for palladium-catalyzed C-C and C-heteroatom bond formation. | Diversification of the aryl moiety with various functional groups. |

| Modular Synthesis | Combination of biocatalysis and electrocatalysis for streamlined construction of complex derivatives. news-medical.net | Efficient and cost-effective production of a library of functionalized compounds. |

Computational Chemistry in Predicting and Guiding Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern drug discovery and synthetic chemistry. In the context of 6-arylpiperidin-2-ones, computational methods can provide valuable insights into their synthesis, reactivity, and biological activity, thereby guiding experimental efforts.

Density Functional Theory (DFT) calculations can be employed to investigate the mechanisms of synthetic reactions. For instance, in the asymmetric synthesis of 6-arylpiperidin-2-ones, computational modeling can help to understand the origins of stereoselectivity by analyzing the transition state energies of different reaction pathways. This understanding can aid in the rational design of more efficient and selective catalysts.

Computational tools are also used to predict the reactivity of different sites within the this compound molecule. By calculating parameters such as electrostatic potential, frontier molecular orbitals (HOMO and LUMO), and Fukui functions, chemists can predict which atoms are most susceptible to nucleophilic or electrophilic attack. This information is invaluable for planning functionalization strategies, such as predicting the regioselectivity of C-H activation or electrophilic aromatic substitution reactions.

Furthermore, molecular docking and molecular dynamics simulations can be used to predict the binding affinity and mode of interaction of 6-arylpiperidin-2-one derivatives with biological targets. By screening virtual libraries of compounds, researchers can prioritize the synthesis of molecules that are most likely to exhibit the desired biological activity, thereby saving time and resources in the drug discovery process.

Emerging Trends in Lactam Chemistry with Relevance to Piperidin-2-ones

The field of lactam chemistry is continually evolving, with several emerging trends having direct relevance to the synthesis and functionalization of piperidin-2-ones.

One of the most significant recent developments is the application of photoredox catalysis . beilstein-journals.org This technique utilizes visible light to initiate single-electron transfer processes, enabling a wide range of chemical transformations under mild reaction conditions. Photoredox catalysis has been successfully applied to the synthesis of γ- and δ-lactams from N-alkenyl trichloro- and dichloroacetamides. This methodology offers a greener and more efficient alternative to traditional radical cyclization methods. The intramolecular photoredox cyclization of alkenes with β-lactams has also been reported, demonstrating the potential of this approach for constructing fused bicyclic systems. beilstein-journals.org The application of photoredox catalysis to the synthesis and functionalization of 6-arylpiperidin-2-ones could open up new avenues for creating novel molecular structures. For example, photoredox-catalyzed C-H functionalization could provide a mild and selective method for modifying the piperidinone core. acs.org

Another important trend is the development of novel catalytic methods for lactam synthesis . This includes the use of transition metal catalysts for cycloaddition reactions and hydroamination processes. nih.gov For instance, cobalt-catalyzed [6π + 2π] cycloaddition reactions have been used to synthesize complex bicyclic systems containing a lactam ring. nih.gov The development of new catalytic systems for the synthesis of piperidin-2-ones from readily available starting materials is an active area of research.

The exploration of ring expansion strategies is also gaining traction. researchgate.net These methods allow for the synthesis of medium-sized lactams from smaller ring precursors, providing access to novel chemical scaffolds that are difficult to synthesize using traditional methods. researchgate.net